Methyl 4-cyclohexyl-2,4-dioxobutanoate

Physicochemical profiling Ligand design SAR analysis

Methyl 4-cyclohexyl-2,4-dioxobutanoate (CAS 1339161-68-0) is a 4-substituted 2,4-dioxobutanoate ester bearing a saturated cyclohexyl ring at the C4 position. With molecular formula C11H16O4 and molecular weight 212.24 g/mol, it belongs to the broader diketo acid/ester class that has been extensively characterized for divalent metal chelation-dependent enzyme inhibition, including HIV-1 integrase and influenza virus cap-dependent endonuclease.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
Cat. No. B13525965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclohexyl-2,4-dioxobutanoate
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1CCCCC1
InChIInChI=1S/C11H16O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h8H,2-7H2,1H3
InChIKeyLPPLEIKEDAXSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-cyclohexyl-2,4-dioxobutanoate (CAS 1339161-68-0): Procurement-Grade Identity and Scaffold Context


Methyl 4-cyclohexyl-2,4-dioxobutanoate (CAS 1339161-68-0) is a 4-substituted 2,4-dioxobutanoate ester bearing a saturated cyclohexyl ring at the C4 position. With molecular formula C11H16O4 and molecular weight 212.24 g/mol, it belongs to the broader diketo acid/ester class that has been extensively characterized for divalent metal chelation-dependent enzyme inhibition, including HIV-1 integrase and influenza virus cap-dependent endonuclease [1]. The compound is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC from established vendors . Its defining structural feature—a fully saturated cyclohexyl substituent—distinguishes it from the more extensively studied 4-aryl-2,4-dioxobutanoate congeners and introduces differential conformational, electronic, and lipophilicity properties relevant to target binding and pharmacokinetic behavior.

Why Methyl 4-cyclohexyl-2,4-dioxobutanoate Cannot Be Interchanged with Aryl or Alternative Ester Analogs


The 2,4-dioxobutanoate pharmacophore achieves target engagement through a metal-chelating α,γ-diketo motif whose electronic environment is directly modulated by the C4 substituent [1]. Replacing the cyclohexyl group with a phenyl ring (as in methyl 4-phenyl-2,4-dioxobutanoate) alters the torsion angle at the Ar–C(O) bond, the reduction potential of the diketo moiety, and the compound's capacity for π-stacking versus hydrophobic pocket occupancy [2]. Similarly, substituting the methyl ester with an ethyl ester (as in ethyl 4-cyclohexyl-2,4-dioxobutanoate) changes both lipophilicity and steric accessibility at the ester terminus, affecting membrane permeability and metabolic lability. These three structural variables—C4 ring saturation, C4 ring size, and ester alkyl group—are not freely interchangeable without measurable consequences for target binding, cellular potency, and ADME profile. The evidence below quantifies these differentiation dimensions where public data permit.

Methyl 4-cyclohexyl-2,4-dioxobutanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Cyclohexyl vs. Phenyl C4-Substitution: Molecular Descriptor Differentiation

Methyl 4-cyclohexyl-2,4-dioxobutanoate differs from its direct phenyl analog (methyl 4-phenyl-2,4-dioxobutanoate) in multiple computable molecular descriptors that influence target binding and ADME. The cyclohexyl analog has molecular formula C11H16O4 (MW 212.24) vs. C11H10O4 (MW 206.19) for the phenyl analog, with 6 additional hydrogen atoms reflecting ring saturation . The phenyl analog has an experimentally determined melting point of 59–60 °C and a predicted boiling point of 335.6 ± 25.0 °C with density 1.205 ± 0.06 g/cm³ . Equivalent experimental physical property data for methyl 4-cyclohexyl-2,4-dioxobutanoate is not publicly available, representing a known data gap. The cyclohexyl substituent introduces conformational flexibility with chair-flip dynamics absent in the planar phenyl ring, alters the torsion angle between the C4 substituent and the adjacent carbonyl (Ar–C(O) vs. Cy–C(O)), and eliminates aromatic π–π stacking capability in favor of hydrophobic van der Waals interactions [1].

Physicochemical profiling Ligand design SAR analysis

Methyl Ester vs. Ethyl Ester Differentiation: Steric and Lipophilicity Effects on Reactivity

The methyl ester of 4-cyclohexyl-2,4-dioxobutanoate (MW 212.24) differs from its ethyl ester analog (ethyl 4-cyclohexyl-2,4-dioxobutanoate, CAS 893643-33-9, MW 226.27) by one methylene unit (ΔMW = 14.03 Da). The ethyl ester has a predicted density of 1.1±0.1 g/cm³ and predicted boiling point of 320.7±15.0 °C at 760 mmHg . The methyl ester's smaller alkyl group reduces steric bulk at the ester terminus, which can affect both the rate of enzymatic hydrolysis (carboxylesterase-mediated conversion to the active free acid) and passive membrane permeability. In the broader 2,4-dioxobutanoate class, the free acid form is the active metal-chelating species; the ester serves as a prodrug or protected synthetic intermediate. Methyl esters generally exhibit faster hydrolysis rates than ethyl esters under physiological conditions due to reduced steric hindrance at the carbonyl carbon .

Prodrug design Ester reactivity Pharmacokinetic optimization

Class-Level Influenza Endonuclease Inhibition: Potency Range for 4-Substituted 2,4-Dioxobutanoic Acids

The 2,4-dioxobutanoate scaffold is a validated pharmacophore for inhibition of the influenza virus cap-dependent endonuclease (PA subunit). Tomassini et al. (1994) demonstrated that a series of 4-substituted 2,4-dioxobutanoic acid compounds inhibited cap-dependent influenza virus transcription with IC50 values ranging from 0.2 to 29.0 μM across both influenza A and B viruses [1]. These inhibitors exhibited no effect on other viral or cellular polymerases at 100- to 500-fold higher concentrations, confirming target selectivity. The compounds specifically inhibited the cleavage of capped RNAs without affecting initiation or elongation of viral mRNA synthesis. In cell culture, replication inhibition potencies (IC50 range: 0.18–0.71 μM in yield reduction assays) were comparable to the transcription IC50 values [1]. While the specific IC50 of methyl 4-cyclohexyl-2,4-dioxobutanoate has not been reported in this assay, its structural features—a lipophilic cyclohexyl substituent on a methyl 2,4-dioxobutanoate core—place it within the active chemical space defined by this mechanistic class [2].

Antiviral drug discovery Influenza endonuclease Cap-snatching inhibition

Glycolic Acid Oxidase Inhibition: Lipophilic 4-Substituent Requirement and Cyclohexyl Positioning

Williams et al. (1983) established that 4-substituted 2,4-dioxobutanoic acids with lipophilic 4-substituents are potent inhibitors of porcine liver glycolic acid oxidase in vitro, with the most potent congeners achieving I50 values of 6 × 10⁻⁸ M (60 nM) [1]. The SAR revealed a strong requirement for lipophilic bulk at the 4-position, a criterion that the cyclohexyl substituent satisfies. Notably, the study focused on 4-aryl-substituted analogs; a cyclohexyl-bearing analog was not explicitly tested, leaving the quantitative contribution of ring saturation to potency undetermined. However, the lipophilic character and steric volume of the cyclohexyl group (comparable to a phenyl ring but with distinct conformational and electronic properties) position it as a rational alternative for glycolic acid oxidase inhibitor design [1]. The methyl ester of the cyclohexyl analog serves as a protected form that can be hydrolyzed to the active free acid for biochemical evaluation.

Enzyme inhibition Glycolic acid oxidase Metabolic disease

Purity Specifications and Batch-Level QC Documentation: Vendor-Differentiated Supply

Methyl 4-cyclohexyl-2,4-dioxobutanoate is commercially available at a standard purity of ≥98% (NLT 98%) from established suppliers including Bidepharm and MolCore, with batch-specific analytical documentation including NMR, HPLC, and GC . MolCore additionally certifies ISO compliance for global pharmaceutical R&D and quality control applications . This purity specification matches or exceeds the commonly reported purities for the phenyl analog methyl 4-phenyl-2,4-dioxobutanoate (typically 95–97%) and the ethyl ester analog ethyl 4-cyclohexyl-2,4-dioxobutanoate (typically ≥95%) . Bidepharm provides expedited logistics (same-day/next-day delivery to major Chinese research hubs) with bulk quantities available on a 2–3 week lead time .

Quality control Analytical chemistry Procurement specification

Cyclohexyl Ring Conformational Effects on Metal Chelation Geometry: Structural Rationale for Target Selectivity

The 2,4-dioxobutanoate (α,γ-diketo acid/ester) pharmacophore achieves target inhibition through bidentate chelation of divalent metal ions (Mg²⁺ or Mn²⁺) within the active sites of enzymes such as HIV-1 integrase and influenza PA endonuclease [1]. Cvijetic et al. (2017) demonstrated that the torsion angle between the aryl ring and the adjacent carbonyl group significantly influences the reduction potential of the diketo moiety, a parameter directly related to metal binding strength [2]. Substituting a planar aromatic ring with a saturated cyclohexyl group alters this torsion angle due to the tetrahedral geometry at the C4 carbon and introduces ring-flip conformational dynamics not present in aryl analogs. While no direct metal-binding affinity data (Kd) for methyl 4-cyclohexyl-2,4-dioxobutanoate has been published, the structural logic predicts differential chelation geometry and potentially altered selectivity profiles across metal-dependent enzyme targets [3].

Metal chelation Conformational analysis HIV integrase Influenza endonuclease

Methyl 4-cyclohexyl-2,4-dioxobutanoate: Evidence-Grounded Research and Industrial Application Scenarios


Influenza Endonuclease Inhibitor Lead Optimization: Probing Saturated Ring Effects on Potency and Selectivity

Methyl 4-cyclohexyl-2,4-dioxobutanoate is positioned as a differentiated starting point for structure-activity relationship (SAR) studies targeting the influenza virus cap-dependent endonuclease (PA subunit). The class-level potency range of 0.2–29.0 μM for 4-substituted 2,4-dioxobutanoic acid inhibitors [1], combined with the documented >100-fold selectivity window against other polymerases, provides a validated screening framework. The cyclohexyl substituent offers a saturated, conformationally flexible alternative to the extensively characterized aryl-substituted inhibitors (e.g., L-742,001) and may yield differentiated resistance profiles against known PA endonuclease mutants [2]. Researchers should prioritize this compound for primary endonuclease inhibition assays (IC50 determination) and antiviral yield reduction assays in influenza A and B virus-infected cell culture to quantify its potency relative to phenyl-substituted benchmarks.

HIV-1 Integrase Inhibitor Scaffold Diversification: Cyclohexyl as an Aryl Bioisostere in Metal-Chelating Pharmacophores

The 4-aryl-2,4-dioxobutanoic acid scaffold is a well-established HIV-1 integrase inhibitor chemotype, with the diketo moiety chelating catalytic Mg²⁺ ions in the integrase active site [1]. The cyclohexyl-substituted methyl ester provides a conformationally distinct alternative to phenyl-substituted leads, with the potential for differential strand-transfer vs. 3'-processing inhibition. The saturated ring eliminates potential oxidative metabolism at the aromatic ring while maintaining comparable lipophilicity for membrane penetration. This compound is suitable for evaluation in HIV-1 integrase strand-transfer assays (EC50 determination) with parallel cytotoxicity assessment in relevant cell lines to establish a therapeutic index [2].

Glycolic Acid Oxidase Inhibitor Development: Cyclohexyl Analog as an IP-Differentiated Lead

The glycolic acid oxidase inhibitory activity of 4-substituted 2,4-dioxobutanoic acids, with reported I50 values down to 60 nM for optimized aryl derivatives [1], establishes a clear therapeutic rationale for evaluating cyclohexyl-substituted analogs. Methyl 4-cyclohexyl-2,4-dioxobutanoate serves as a prodrug form that can be hydrolyzed to the active free acid for in vitro enzyme inhibition studies. The cyclohexyl group's lipophilic character satisfies the established SAR requirement for hydrophobic 4-substituents while providing structural novelty that may translate to patent differentiation from existing aryl-substituted inhibitor series.

Physicochemical Tool Compound for Conformational and Redox Property Studies of Diketo Chelators

The cyclohexyl vs. phenyl substitution at the C4 position of the 2,4-dioxobutanoate scaffold provides a direct experimental probe of ring saturation effects on diketo moiety electronic properties. As demonstrated by Cvijetic et al. (2017) for aryl-substituted congeners, cyclic voltammetry and differential pulse polarography can quantify the reduction potential of the diketo electrophore, which correlates with metal binding strength [1]. Methyl 4-cyclohexyl-2,4-dioxobutanoate is a suitable candidate for comparative electrochemical and spectrophotometric metal titration studies against its phenyl analog (methyl 4-phenyl-2,4-dioxobutanoate) to experimentally determine the impact of ring saturation on chelation thermodynamics, an underexplored dimension in diketo acid medicinal chemistry.

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